molecular formula C14H16N6 B5631770 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5631770
M. Wt: 268.32 g/mol
InChI Key: OXKRLWUWULGFSZ-UHFFFAOYSA-N
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Description

“4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The Cu(II) complexes with “this compound” exhibit catalytic activity in the ethylene polymerization reaction . This suggests that the compound may have potential applications in catalysis.

Scientific Research Applications

Self-Assembly and Metallic Grid Formation

  • Self-Assembly in Metallic Grids : 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has been utilized in the construction of [2 x 2] metallic grids. These grids exhibit unique properties such as anion encapsulation and C-H...F and anion...π interactions, which are influenced by the presence of methyl groups on the pyrazolyl rings. These interactions play a significant role in the structural integrity and functionality of these grids (Manzano et al., 2008).

Synthesis of Derivatives via Microwave-Assisted Process

  • Microwave-Assisted Synthesis : A microwave-assisted synthesis method has been developed for bis-pyrazol pyrimidine derivatives, showcasing the chemical versatility and efficiency of using this compound in creating novel compounds. This method demonstrates improved thermal efficiency compared to traditional synthesis techniques (Huang et al., 2011).

Metal-Ion Binding and Complex Formation

  • Ternary Complex Formation with Metal Ions : Research has shown that compounds like this compound can form ternary complexes with metal ions such as Pd2+ and Hg2+, in conjunction with natural pyrimidine nucleosides. This indicates its potential in developing metal-ion binding applications (Golubev et al., 2013).

Catalytic Activity in Ethylene Polymerization

  • Catalysis in Ethylene Polymerization : Cu(II) complexes with this compound have shown catalytic activity in the ethylene polymerization reaction. This highlights its role as a ligand in catalysis, providing a pathway to explore its applications in industrial polymerization processes (Bushuev et al., 2007).

Insecticidal and Antibacterial Potentials

  • Insecticidal and Antibacterial Activities : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds involving this compound has been explored for their potential insecticidal and antimicrobial properties. This suggests its use in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

DNA Binding and Cytotoxicity Studies

  • DNA Interaction and Anticancer Research : Studies on bis-pyrazoles derived from this compound have shown promising results in DNA binding and cytotoxicity against cancer cell lines. This underscores its potential in medicinal chemistry, particularly in cancer research (Reddy et al., 2017).

properties

IUPAC Name

4,6-bis(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-9-5-11(3)19(17-9)13-7-14(16-8-15-13)20-12(4)6-10(2)18-20/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKRLWUWULGFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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